molecular formula C17H12O7 B190528 Aflatoxin Q1 CAS No. 52819-96-2

Aflatoxin Q1

Cat. No. B190528
CAS RN: 52819-96-2
M. Wt: 328.27 g/mol
InChI Key: GYNOTJLCULOEIM-XKRJZGAWSA-N
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Description

Aflatoxin Q1 is a hydroxy metabolite of the mycotoxin aflatoxin B1 . It is a common name for specific secondary metabolites produced by Aspergillus fungi, primarily Aspergillus flavus, Aspergillus parasiticus, and Aspergillus nomius . These types of aflatoxigenic fungi produce various members of the aflatoxin group of chemicals .


Synthesis Analysis

The degradation of aflatoxins using nonpathogenic microbes and their enzymes is emerging as a safe and economical alternative to chemical and physical methods for the detoxification of aflatoxins in food and feeds . Many bacteria and fungi have been identified as aflatoxin degraders .


Molecular Structure Analysis

The Aflatoxin Q1 molecule consists of 12 Hydrogen atoms, 17 Carbon atoms, and 7 Oxygen atoms - a total of 36 atoms . The molecular weight of Aflatoxin Q1 is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms, which is calculated to be: 328.27298 g/mol .


Chemical Reactions Analysis

The microbial degradations of aflatoxins are initiated by oxidation, hydroxylation, reduction, or elimination reactions mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases .


Physical And Chemical Properties Analysis

Aflatoxins are colourless to pale-yellow crystals . They are insoluble in non-polar solvents, slightly soluble in water (10–20 μg/mL), and freely soluble in moderately polar organic solvents (e.g. chloroform, methanol), especially in dimethyl sulfoxide .

Mechanism of Action

Target of Action

Aflatoxin Q1 (AFQ1) is a monohydroxylated derivative of Aflatoxin B1 (AFB1), a potent mycotoxin produced by fungi, especially Aspergillus . The primary targets of AFQ1 are the same as those of AFB1, which include various macromolecules in the body such as DNA, RNA, and proteins . The compound’s interaction with these targets can lead to a range of toxic effects, including genotoxicity, carcinogenicity, and immunotoxicity .

Mode of Action

The mode of action of AFQ1 is similar to that of AFB1. It is metabolized in the liver by cytochrome P450 (CYP450) enzymes, particularly CYP1A2 and CYP3A4 . This metabolism results in the formation of reactive intermediates, which can bind to DNA and other macromolecules, leading to DNA damage and potential mutations . This process is believed to be a key factor in the carcinogenicity of aflatoxins .

Biochemical Pathways

The biochemical pathways affected by AFQ1 are primarily those involved in the metabolism and detoxification of aflatoxins. The compound is metabolized by CYP450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can then bind to DNA and other macromolecules, disrupting normal cellular functions and potentially leading to mutations . In addition, the metabolism of AFQ1 by CYP450 enzymes can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress .

Pharmacokinetics

The metabolism of AFQ1 can lead to the formation of reactive intermediates, which can bind to DNA and other macromolecules . This process can influence the bioavailability of the compound, as well as its toxicity .

Result of Action

The primary result of AFQ1 action is the potential for DNA damage and mutations, which can lead to carcinogenicity . The compound’s interaction with DNA and other macromolecules can disrupt normal cellular functions, potentially leading to a range of toxic effects, including genotoxicity, carcinogenicity, and immunotoxicity . In addition, the metabolism of AFQ1 can lead to the production of ROS, which can cause oxidative stress and further contribute to its toxicity .

Action Environment

The action of AFQ1 can be influenced by various environmental factors. For example, the presence of other mycotoxins or substances can potentially affect the metabolism of AFQ1 and its toxicity . Additionally, factors such as temperature and humidity can influence the growth of Aspergillus fungi and the production of aflatoxins . Therefore, the action, efficacy, and stability of AFQ1 can be influenced by a range of environmental factors .

Future Directions

The degradation of aflatoxins using nonpathogenic microbes and their enzymes is emerging as a safe and economical alternative to chemical and physical methods for the detoxification of aflatoxins in food and feeds . Many bacteria and fungi have been identified as aflatoxin degraders .

properties

IUPAC Name

(3S,7R,14S)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3/t6-,7-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNOTJLCULOEIM-XKRJZGAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C(=O)C[C@@H]3O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967286
Record name 3-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52819-96-2
Record name (3S,6aR,9aS)-2,3,6a,9a-Tetrahydro-3-hydroxy-4-methoxycyclopenta[c]furo[3′,2′:4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52819-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aflatoxin Q1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052819962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aflatoxin Q1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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